molecular formula C20H15N3O3S B2497937 Methyl 4-(6-phenylimidazo[2,1-b]thiazole-3-carboxamido)benzoate CAS No. 1021260-38-7

Methyl 4-(6-phenylimidazo[2,1-b]thiazole-3-carboxamido)benzoate

Cat. No.: B2497937
CAS No.: 1021260-38-7
M. Wt: 377.42
InChI Key: NGELSRWQNPPRAF-UHFFFAOYSA-N
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Description

Methyl 4-(6-phenylimidazo[2,1-b]thiazole-3-carboxamido)benzoate is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives.

Biochemical Analysis

Biochemical Properties

Methyl 4-(6-phenylimidazo[2,1-b]thiazole-3-carboxamido)benzoate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with several enzymes, including cytochrome P450 enzymes, which are crucial for drug metabolism . The interaction with cytochrome P450 enzymes suggests that this compound may influence the metabolism of other compounds, potentially altering their pharmacokinetic profiles.

Cellular Effects

The effects of this compound on various cell types have been studied extensively. This compound has been found to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . By modulating this pathway, this compound can affect gene expression and cellular metabolism, leading to changes in cell proliferation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been shown to bind to the active sites of certain enzymes, inhibiting their activity . This inhibition can lead to downstream effects on cellular processes, including alterations in gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell cycle progression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects, while higher doses can lead to significant toxicity . Threshold effects have been observed, with certain dosages leading to pronounced changes in physiological parameters, including liver enzyme levels and oxidative stress markers.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, influencing metabolic flux and metabolite levels . These interactions can affect the overall metabolic profile of cells, leading to changes in energy production and detoxification processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in particular cellular compartments, influencing its bioavailability and activity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound has been found to localize primarily in the cytoplasm and nucleus, where it can exert its effects on gene expression and enzyme activity . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments, enhancing its functional impact.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(6-phenylimidazo[2,1-b]thiazole-3-carboxamido)benzoate typically involves the reaction of thiourea, acetone, and α-bromoacetophenone to form the imidazo[2,1-b]thiazole core . This core is then further functionalized through various chemical reactions to introduce the phenyl and benzoate groups.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(6-phenylimidazo[2,1-b]thiazole-3-carboxamido)benzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 4-[(6-phenylimidazo[2,1-b][1,3]thiazole-3-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3S/c1-26-19(25)14-7-9-15(10-8-14)21-18(24)17-12-27-20-22-16(11-23(17)20)13-5-3-2-4-6-13/h2-12H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGELSRWQNPPRAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CSC3=NC(=CN23)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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